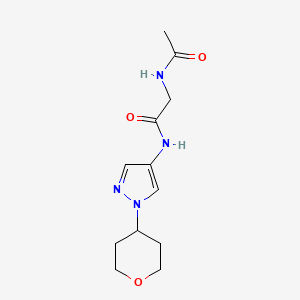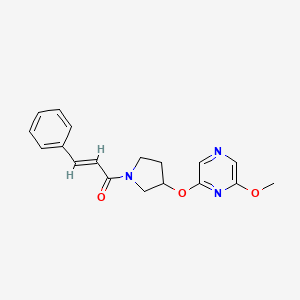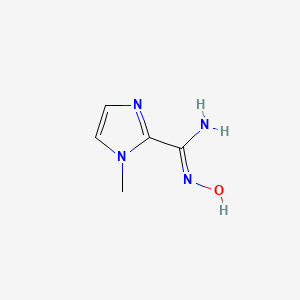
1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone is a useful research compound. Its molecular formula is C20H21N3O2S2 and its molecular weight is 399.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Electrochemical Synthesis
Electrochemical synthesis methodologies involving derivatives of 1-(4-(4-(Thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)-2-(o-tolyloxy)ethanone have been explored. Amani and Nematollahi (2012) demonstrated the electrochemical synthesis of arylthiobenzazoles, utilizing a similar compound in the presence of nucleophiles. Their research indicates that the electrochemically generated p-quinone imine participates in Michael addition reactions, contributing to the synthesis of novel compounds Amani & Nematollahi, 2012.
Advances in Microwave-Assisted Synthesis
Microwave-assisted synthesis has been employed for the efficient synthesis of structurally related compounds. Said et al. (2020) detailed an eco-friendly microwave-assisted synthesis approach, highlighting its advantages in terms of reaction speed and regioselectivity, and providing insights into the crystal structure and surface analysis of the synthesized compounds Said et al., 2020.
Contributions to Antiviral Research
Research into the antiviral applications of related compounds has been documented. Attaby et al. (2006) described the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives and their subsequent reactions, leading to the production of compounds with evaluated antiviral activities Attaby et al., 2006.
Exploration in Anti-Cancer Agents
The potential of related compounds as anti-cancer agents has been a significant area of exploration. Mahmoud et al. (2021) discussed the synthesis of thiazole derivatives using a similar compound as a building block, revealing promising activities against MCF-7 tumor cells Mahmoud et al., 2021.
Propiedades
IUPAC Name |
2-(2-methylphenoxy)-1-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-15-4-2-3-5-18(15)25-12-19(24)22-7-9-23(10-8-22)20-21-17(14-27-20)16-6-11-26-13-16/h2-6,11,13-14H,7-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCHWCKWSYJQCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2399972.png)
![5-((4-Ethylpiperazin-1-yl)(phenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2399973.png)






![N-[2-(3-Fluorophenyl)propyl]oxirane-2-carboxamide](/img/structure/B2399983.png)
![N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2399984.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3,4-difluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2399989.png)

